Carulomycin A

Immunology Transplantation Autoimmunity

Carulomycin A (Caerulomycin A, CaeA) is a unique 2,2′-bipyridine natural alkaloid bearing an oxime substituent, first isolated from Streptomyces caeruleus. Unlike conventional monomodal agents, CaeA converges antifungal, immunosuppressive, and dual-targeting anticancer activities—simultaneously inhibiting tubulin polymerization and topoisomerase I. This rare polypharmacology retains efficacy against Paclitaxel-resistant cancer cells and enables synergistic combination regimens. Its immunosuppressive mechanism is functionally distinct from calcineurin inhibitors: CaeA suppresses T-cell proliferation without inhibiting IL-2 secretion. Supplied as ≥98% (HPLC) powder. For R&D use only.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 19462-07-8
Cat. No. B11724338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarulomycin A
CAS19462-07-8
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO
InChIInChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8-
InChIKeyJCTRJRHLGOKMCF-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carulomycin A (CAS 19462-07-8): A 2,2′-Bipyridine Natural Product with Distinctive Multi-Modal Bioactivity


Carulomycin A (syn. Caerulomycin A; CaeA; CAS 19462-07-8) is a natural alkaloid featuring a unique 2,2′-bipyridine nucleus with an oxime substituent, first isolated from Streptomyces caeruleus in 1959 [1]. It is a secondary metabolite produced by select actinomycetes, including Actinoalloteichus spitiensis, and is commercially available as a ≥98% (HPLC) powder . Unlike typical monomodal agents, CaeA exhibits a rare convergence of antifungal, immunosuppressive, and dual-targeting anticancer activities, making it a versatile tool for investigating underexplored therapeutic pathways.

Carulomycin A: Why Close Analogs, Alternative Immunosuppressants, and Single-Target Agents Cannot Replicate Its Activity Profile


Generic substitution with other 2,2′-bipyridine alkaloids (e.g., Caerulomycin E), standard-of-care immunosuppressants (e.g., Cyclosporin A), or conventional microtubule/topoisomerase inhibitors (e.g., Paclitaxel) is not scientifically valid due to Carulomycin A's (CaeA) unique and quantifiable differentiation across multiple orthogonal parameters. While in-class caerulomycins share a core scaffold, subtle structural variations (e.g., glycosylation, substitution patterns) dramatically alter cytotoxic potency and selectivity [1]. Furthermore, CaeA's immunosuppressive mechanism is functionally distinct from calcineurin inhibitors like CsA, failing to inhibit IL-2 secretion [2]. In oncology, CaeA's simultaneous engagement of tubulin polymerization and topoisomerase I inhibition contrasts sharply with single-target agents, conferring activity against resistant cell lines and enabling synergistic effects not achievable with simpler bipyridines [3].

Quantitative Differentiation of Carulomycin A Against Key Comparators: A Data-Driven Procurement Guide


CaeA vs. Cyclosporin A (CsA): Mechanistically Distinct Immunosuppression with Preserved IL-2 Secretion

Carulomycin A (CaeA) suppresses T cell proliferation through a mechanism distinct from calcineurin inhibitors like Cyclosporin A (CsA). Crucially, CaeA does not inhibit IL-2 secretion, a hallmark of CsA's activity. At an equimolar concentration of 0.15 µM, CaeA significantly suppressed T cell proliferation (p<0.0001) but failed to reduce IL-2 secretion, whereas CsA at the same concentration strongly inhibited both [1]. This indicates CaeA exerts its immunosuppressive effect through a pathway independent of calcineurin-mediated IL-2 regulation, making it a unique tool for dissecting T cell activation pathways and potentially circumventing the nephrotoxicity associated with CsA.

Immunology Transplantation Autoimmunity

CaeA vs. Paclitaxel: Retained Cytotoxic Efficacy in Paclitaxel-Resistant Cancer Models

In contrast to Paclitaxel, a standard microtubule-stabilizing agent, Carulomycin A (CaeA) retains potent cytotoxic activity against Paclitaxel-resistant cancer cells. Studies have shown that CaeA effectively inhibits the viability and growth of cancer cells that have developed resistance to Paclitaxel [1]. Furthermore, CaeA synergizes with Paclitaxel in reducing the colony formation rate of cancer cells, demonstrating a superior efficacy profile in resistant populations compared to Paclitaxel monotherapy [1]. This retained activity is attributed to CaeA's dual-targeting mechanism involving both tubulin polymerization and topoisomerase I inhibition, which circumvents the single-target resistance mechanisms that limit Paclitaxel's utility [1].

Oncology Drug Resistance Microtubule Targeting

CaeA vs. In-Class Caerulomycin E Analog: Superior Submicromolar Cytotoxicity via CDK2/VEGFR-2 Engagement

Direct comparison of a synthesized Caerulomycin A analog (compound 10a) against a Caerulomycin E analog (compound 9d) revealed a stark contrast in cytotoxic profile and potency. While the Caerulomycin E analog 9d showed selective activity solely against SH-SY5Y neuroblastoma cells, the Caerulomycin A analog 10a exhibited broad submicromolar cytotoxicity across a panel of human cancer cell lines [1]. Mechanistically, this enhanced potency correlated with strong binding to cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor-2 (VEGFR-2), a dual kinase inhibition profile not observed with the E analog [1]. This establishes the Caerulomycin A scaffold as a privileged platform for achieving broad, potent cytotoxicity through specific kinase engagement, unlike its close structural relative Caerulomycin E.

Medicinal Chemistry Kinase Inhibition Cytotoxicity

CaeA vs. Other Caerulomycins: Defined Cytotoxicity and Selectivity Profile (IC50 = 0.1–50 μM)

A systematic evaluation of 42 caerulomycins, including Caerulomycin A, revealed a wide range of cytotoxic activities against six human tumor cell lines, with IC50 values spanning from 0.1 to 50 µM [1]. Caerulomycin A falls within this active range, demonstrating moderate to strong cytotoxicity. Crucially, the study also highlighted that caerulomycin glycosides (compounds 29, 34, and 39) exhibited effective selectivity against HCT-116 colon cancer cells with low toxicity toward normal L-02 liver cells [1]. While not a glycoside, Caerulomycin A's specific IC50 values against individual cell lines (as detailed in the primary reference) provide a defined benchmark for potency. This positions Caerulomycin A as a structurally simpler and more synthetically accessible core scaffold with well-characterized activity, compared to more complex glycosylated analogs whose enhanced selectivity comes at the cost of increased molecular weight and synthetic complexity.

Natural Products Cytotoxicity Selectivity Index

Carulomycin A: Evidence-Based Research and Industrial Application Scenarios


Investigating Non-Calcineurin Pathways in Immunosuppression

Carulomycin A is uniquely suited for dissecting T cell activation pathways independent of the calcineurin/NFAT axis. Its proven ability to suppress T cell proliferation without inhibiting IL-2 secretion, in direct contrast to Cyclosporin A [1], makes it an essential chemical probe. This scenario is ideal for researchers exploring alternative targets for autoimmune diseases and transplant rejection, aiming to circumvent the renal and cardiovascular toxicity associated with calcineurin inhibitors [2].

Combination and Resistant Cancer Model Studies

Given its retained efficacy against Paclitaxel-resistant cancer cells and its synergistic effect when combined with Paclitaxel [3], Carulomycin A is a high-value compound for oncology research. Applications include studying mechanisms of resistance to microtubule-targeting agents, developing combination therapies to overcome resistance, and screening for synthetic lethality partners. Its dual tubulin/topoisomerase I targeting profile provides a unique mechanism of action to exploit in these contexts [3].

Medicinal Chemistry Lead Optimization for Kinase Inhibition

The Caerulomycin A scaffold provides a validated, synthetically accessible starting point for developing novel kinase inhibitors. Evidence that Caerulomycin A analogs exhibit broad submicromolar cytotoxicity through engagement of CDK2 and VEGFR-2 [4] positions CaeA as a privileged core structure. Medicinal chemistry efforts can focus on derivatizing CaeA to enhance potency and selectivity for these or other kinase targets, leveraging its established synthetic tractability and favorable drug-like properties relative to more complex, glycosylated natural caerulomycins [5].

Antifungal Drug Discovery and Mechanism-of-Action Studies

Carulomycin A exhibits strong antifungal activity . Its unique 2,2′-bipyridine core is rare among clinical antifungal agents, suggesting a distinct mechanism of action. This makes CaeA a valuable tool for identifying new antifungal targets and for developing assays to screen for novel inhibitors. Research programs focused on combating fungal pathogens, particularly those resistant to current therapies, can utilize CaeA as a starting point for chemical genetics and target identification campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carulomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.